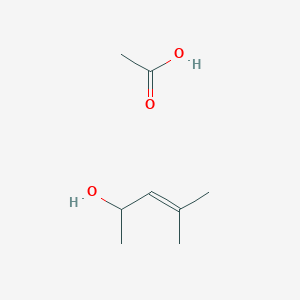
Acetic acid;4-methylpent-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-methylpent-3-en-2-ol: is an organic compound with the molecular formula C6H12O2 It is a derivative of acetic acid and contains a 4-methylpent-3-en-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Mesityl Oxide: One method involves the reduction of mesityl oxide using lithium aluminium hydride (LiAlH4) in dry diethyl ether.
Transfer Hydrogenation: Another method involves the transfer hydrogenation of mesityl oxide using isopropanol (IPA) over magnesium oxide (MgO) as a catalyst.
Industrial Production Methods: The industrial production of 4-methylpent-3-en-2-ol derivatives often involves isomerization processes using specific catalysts to achieve high selectivity and yield .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Halides (e.g., HCl, HBr), tosyl chloride (TsCl), and other nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or tosylates.
科学的研究の応用
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a building block for medicinal compounds .
Industry:
作用機序
The mechanism of action of acetic acid;4-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used . Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.
類似化合物との比較
4-Methylpent-3-en-2-one: A ketone with a similar structure but different functional group.
3-Methylbutanal: An aldehyde with a similar carbon skeleton.
4-Methylpent-3-en-1-ol: An alcohol with a similar structure but different position of the hydroxyl group.
Uniqueness: Acetic acid;4-methylpent-3-en-2-ol is unique due to its combination of acetic acid and 4-methylpent-3-en-2-ol moieties, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
54166-19-7 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
acetic acid;4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |
InChIキー |
WPNNTUHCVZYGGK-UHFFFAOYSA-N |
正規SMILES |
CC(C=C(C)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


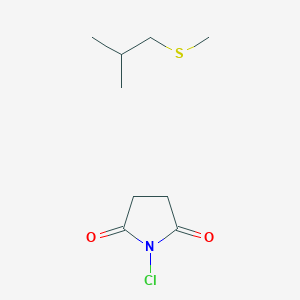
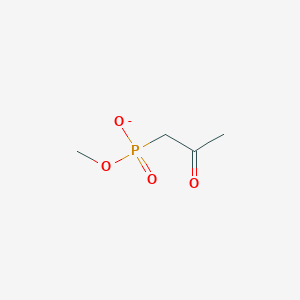
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
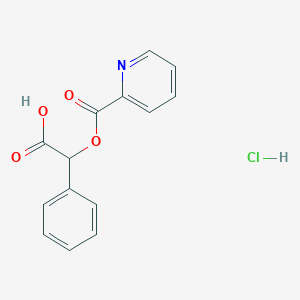
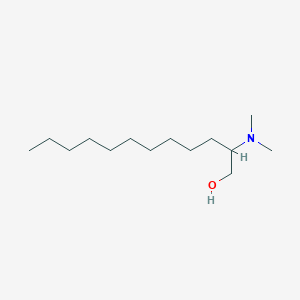
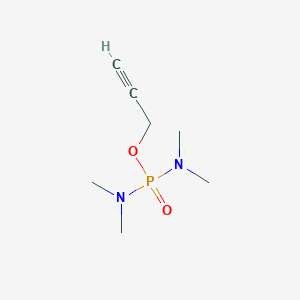
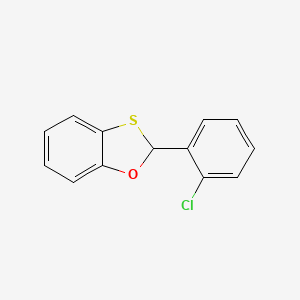
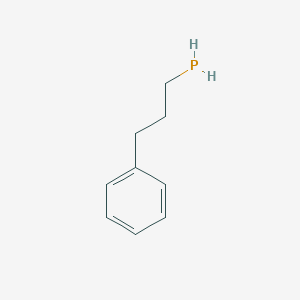
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
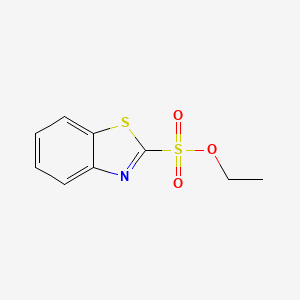
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
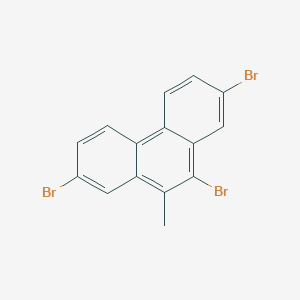
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
